molecular formula C24H30N4O3 B11442453 N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11442453
M. Wt: 422.5 g/mol
InChI Key: CDEBSBVTOPQQDC-UHFFFAOYSA-N
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Description

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions. The starting materials often include 2-aminobenzamide and phenethylamine. The synthesis process may involve the following steps:

    Condensation Reaction: 2-aminobenzamide reacts with phenethylamine in the presence of a suitable catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

    Substitution: The quinazoline derivative is then subjected to substitution reactions with butyl(methyl)amine to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Tetrahydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Tetrahydroquinazoline: A reduced form of quinazoline.

    Phenethylamine Derivatives: Compounds with similar side chains.

Uniqueness

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

CDEBSBVTOPQQDC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3

Origin of Product

United States

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